

Pharmacological Effects of Celosia L. Extracts: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scientifically validated pharmacological effects of extracts from the Celosia L. genus, with a primary focus on Celosia argentea and Celosia cristata. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

The genus Celosia L., belonging to the Amaranthaceae family, encompasses a variety of species that have been utilized in traditional medicine systems across the globe for centuries. [1][2][3] These plants are rich in a diverse array of phytochemicals, including flavonoids, triterpenoid saponins, steroids, and cyclic peptides, which are believed to be responsible for their therapeutic properties.[1][4] Modern pharmacological studies have begun to validate the traditional uses of Celosia extracts, revealing a broad spectrum of biological activities. This guide summarizes the key quantitative findings, details the experimental methodologies employed in these studies, and elucidates the underlying molecular mechanisms of action.

Pharmacological Effects Antioxidant Activity

Extracts from Celosia L. have demonstrated significant antioxidant properties, primarily attributed to their high content of phenolic and flavonoid compounds.[4] These compounds are



capable of scavenging free radicals, thus mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.[5]

Table 1: In Vitro Antioxidant Activity of Celosia L. Extracts

Plant Species	Extract Type	Assay	IC50 Value (μg/mL)	Reference
Celosia argentea	Methanolic	DPPH Radical Scavenging	7.31	[4]
Celosia argentea	Methanolic	DPPH Radical Scavenging	26.25	[6]
Celosia argentea (Luteolin-7-O- glucoside)	Isolated Compound	DPPH Radical Scavenging	19.10	[7]
Celosia argentea (Phenolic compound)	Isolated Compound	DPPH Radical Scavenging	19.80	[7]
Celosia cristata	Methanolic	DPPH Radical Scavenging	76.34	[6]

Anti-inflammatory Effects

Celosia extracts have been shown to possess potent anti-inflammatory properties. These effects are mediated through the inhibition of key inflammatory mediators and enzymes.

Table 2: Anti-inflammatory Activity of Celosia L. Extracts



Plant Species	Extract Type/Dose	Animal Model	Parameter	% Inhibition	Reference
Celosia argentea	Alcoholic Extract (400 mg/kg)	Carrageenan- induced rat paw edema	Paw Edema	Not specified	[8]
Celosia argentea	Alcoholic Extract (800 mg/kg)	Carrageenan- induced rat paw edema	Paw Edema	Not specified	[8]
Celosia cristata	Methanolic Extract	In vitro protein denaturation	Protein Denaturation	Dose- dependent	[8][9][10]
Celosia cristata	Methanolic Extract	In vitro membrane stabilization	Erythrocyte membrane lysis	Dose- dependent	[8][9][10]

Antidiabetic Properties

Several studies have highlighted the antidiabetic potential of Celosia L. extracts, demonstrating their ability to lower blood glucose levels in preclinical models of diabetes mellitus.[11][12][13]

Table 3: Antidiabetic Activity of Celosia L. Extracts in Alloxan-Induced Diabetic Rats



Plant Species	Extract Type/Dose	Duration of Treatment	Parameter	% Reduction in Blood Glucose	Reference
Celosia argentea seeds	Alcoholic Extract (250 mg/kg)	6 hours	Blood Glucose	27.8%	[11]
Celosia argentea seeds	Alcoholic Extract (500 mg/kg)	6 hours	Blood Glucose	38.8%	[11]
Celosia argentea root	Ethanolic Extract (250 mg/kg)	15 days	Blood Glucose	73.43%	[13]
Celosia argentea root	Ethanolic Extract (500 mg/kg)	15 days	Blood Glucose	80.20%	[13]
Celosia argentea var. cristata leaves	Methanolic Extract (250 mg/kg)	21 days	Blood Glucose	Significant reduction to 103.33 ± 17.47 mg/dL	[14][15]
Celosia argentea var. cristata leaves	Methanolic Extract (750 mg/kg)	21 days	Blood Glucose	Significant reduction to 85.00 ± 5.19 mg/dL	[14][15]

Hepatoprotective Effects

Extracts from Celosia L. have been found to exert protective effects against liver damage induced by various toxins. This hepatoprotective activity is associated with the antioxidant and anti-inflammatory properties of the plant's constituents.

Table 4: Hepatoprotective Activity of Celosia L. Extracts



Plant Species	Extract Type/Dos e	Animal Model	Toxin	Serum Marker	Result	Referenc e
Celosia argentea	Aqueous Extract (250 mg/kg)	Rats	Paracetam ol	ALT, AST, ALP	Limited effect	[14]
Celosia argentea	Aqueous Extract (500 mg/kg)	Rats	Paracetam ol	ALT, AST, ALP	Significant reduction	[14]
Celosia argentea	Aqueous Leaf Extract (200 mg/kg)	Rats	Acetamino phen	AST, ALT, ALP	Significant decrease	[16]
Celosia argentea	Aqueous Leaf Extract (400 mg/kg)	Rats	Acetamino phen	AST, ALT, ALP	Significant decrease	[16]
Celosia argentea (Celosian)	Polysaccha ride	Rats	CCl4	GPT, GOT, LDH, Bilirubin	Inhibition of elevation	[1]
Celosia cristata flower	Extract (100 mg/kg)	Rats	t-BHP	GOT, GPT	Significant reduction	[7]
Celosia cristata flower	Extract (500 mg/kg)	Rats	t-BHP	GOT, GPT	Significant reduction	[7]

Anticancer Activity



Emerging evidence suggests that Celosia L. extracts possess anticancer properties, demonstrating cytotoxicity against various cancer cell lines and inducing apoptosis.[5]

Table 5: In Vitro Anticancer Activity of Celosia L. Extracts and Isolated Compounds

Plant Species	Extract/Co mpound	Cancer Cell Line	Assay	IC50 Value	Reference
Celosia argentea	Methanolic fraction	SiHa, MCF-7	MTT	28 μg/mL	[6]
Celosia argentea (Luteolin-7-O- glucoside)	Isolated Compound	HT-29	Apoptosis Induction	47.33 ± 0.8 μg/mL	[7]
Celosia argentea (Luteolin-7-O- glucoside)	Isolated Compound	MCF-7	Apoptosis Induction	56.28 ± 1.2 μg/mL	[7]
Celosia argentea (Phenolic compound)	Isolated Compound	HT-29	Apoptosis Induction	35.15 ± 0.4 μg/mL	[7]
Celosia argentea (Phenolic compound)	Isolated Compound	MCF-7	Apoptosis Induction	28.05 ± 0.3 μg/mL	[7]
Celosia cristata	Water Extract	HeLa, HepG2, SK- Hep1, LS 174T	Cytotoxicity	Not specified	[4]

Experimental Protocols



DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure to determine the in vitro antioxidant activity of plant extracts.[1][4][9]

- Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[1]
- Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the plant extract. A control is prepared with the solvent instead of the plant extract.[4]
- Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (usually 30 minutes).[4][9]
- Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[1][9]
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control Absorbance of Sample) / Absorbance of Control] x 100.[4] The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against extract concentration.

Alloxan-Induced Diabetic Rat Model

This is a widely used animal model to screen for antidiabetic activity.[15]

- Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg body weight) dissolved in sterile normal saline.[15]
- Confirmation of Diabetes: After a few days (e.g., 72 hours to 7 days), blood glucose levels
 are measured. Rats with fasting blood glucose levels above a certain threshold (e.g., 200
 mg/dL) are considered diabetic and selected for the study.[15]
- Treatment: The diabetic rats are divided into groups and treated orally with different doses of the plant extract or a standard antidiabetic drug (e.g., glibenclamide) for a specified period



(e.g., 15 or 21 days).[13][14]

- Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals during the treatment period.
- Data Analysis: The percentage reduction in blood glucose levels is calculated to evaluate the antidiabetic efficacy of the extract.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This model is used to evaluate the hepatoprotective potential of substances.[6][7][14]

- Induction of Hepatotoxicity: Liver damage is induced in rats by a single intraperitoneal or oral administration of CCl4, typically diluted in a vehicle like olive oil or groundnut oil (e.g., 3 ml/kg of a 50% solution).[7][14]
- Pre-treatment: In the protective protocol, animals are pre-treated with the plant extract for a certain period (e.g., 20 days) before CCl4 administration.[14]
- Sample Collection: After a specific time following CCl4 administration (e.g., 24 or 48 hours), the animals are sacrificed, and blood and liver tissue samples are collected.[5][17]
- Biochemical Analysis: The serum is analyzed for liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.[6]
- Histopathological Examination: The liver tissue is processed for histopathological examination to assess the extent of liver damage.
- Evaluation: The hepatoprotective effect is determined by the ability of the extract to prevent the elevation of serum enzyme levels and reduce the severity of liver tissue damage compared to the CCl4-treated control group.

Signaling Pathways and Mechanisms of Action Anticancer Activity: Induction of Apoptosis



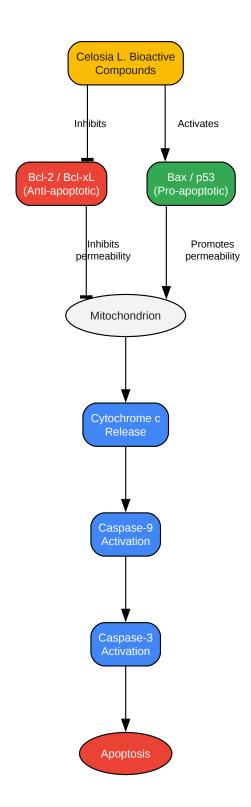
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The anticancer effects of Celosia argentea are, in part, mediated by the induction of apoptosis, or programmed cell death, in cancer cells. The intrinsic or mitochondrial pathway of apoptosis is a key mechanism.

Celosia argentea extracts contain bioactive compounds, such as flavonoids and phenolic acids, that can trigger apoptosis.[5] This process involves the upregulation of pro-apoptotic proteins like Bax and p53 and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.





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Caption: Intrinsic Apoptosis Pathway Induced by Celosia L. Extracts.

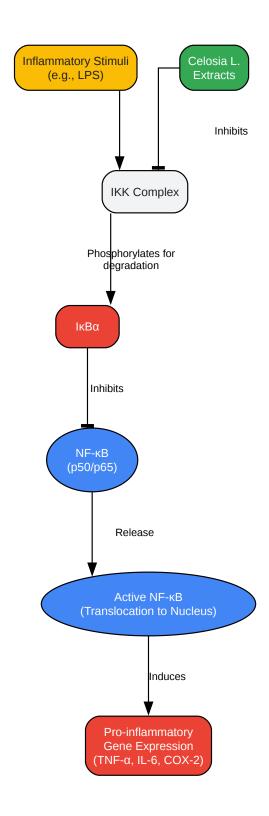


Anti-inflammatory Activity: Modulation of NF-κB Signaling

The anti-inflammatory effects of Celosia L. extracts are likely mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

In response to inflammatory stimuli, the IkB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IkB α . This allows the NF- kB dimers (typically p50/p65) to translocate to the nucleus, where they bind to the promoter regions of pro-inflammatory genes, including those for cytokines (e.g., TNF- α , IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Phytochemicals in Celosia extracts may inhibit this pathway at various points, such as by preventing IKK activation or IkB α degradation, thereby suppressing the production of inflammatory mediators.





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Caption: Modulation of the NF-кВ Signaling Pathway by Celosia L. Extracts.

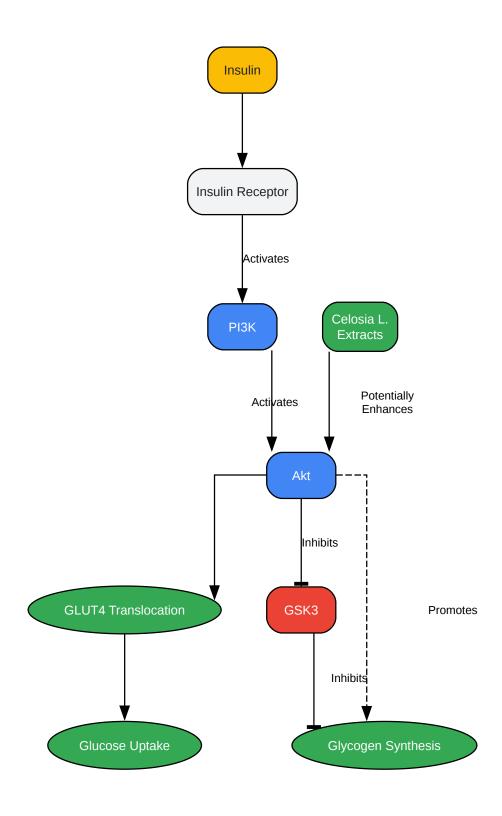


Antidiabetic Activity: Potential Role of PI3K/Akt Signaling

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of glucose metabolism. Insulin binding to its receptor activates a signaling cascade that leads to the activation of PI3K, which in turn activates Akt. Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into cells. It also promotes glycogen synthesis by inhibiting glycogen synthase kinase 3 (GSK3).

While direct evidence is still emerging, the antidiabetic effects of Celosia L. extracts may involve the modulation of this pathway, potentially by enhancing insulin sensitivity and promoting glucose uptake and utilization in peripheral tissues.





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Caption: Potential Modulation of the PI3K/Akt Signaling Pathway by Celosia L. Extracts.



Conclusion

The extracts of Celosia L. species, particularly Celosia argentea and Celosia cristata, have demonstrated a wide array of promising pharmacological activities in preclinical studies. The quantitative data presented in this guide highlight their significant antioxidant, anti-inflammatory, antidiabetic, hepatoprotective, and anticancer properties. The elucidation of the underlying mechanisms of action, including the induction of apoptosis and the modulation of key signaling pathways like NF-kB and PI3K/Akt, provides a strong scientific basis for their traditional medicinal uses. Further research, including clinical trials, is warranted to fully explore the therapeutic potential of Celosia L. extracts and their bioactive constituents for the development of novel and effective therapeutic agents.

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